molecular formula C8H12N2O4 B3038634 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid CAS No. 876709-28-3

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid

Cat. No.: B3038634
CAS No.: 876709-28-3
M. Wt: 200.19 g/mol
InChI Key: SSOROUYGIXEUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid is a chemical compound with the molecular formula C8H12N2O4. It is known for its unique structure, which includes an imidazolidinone ring substituted with a propanoic acid group.

Scientific Research Applications

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to act as an acylating agent, facilitating the formation of esters and amides in biochemical pathways . The compound interacts with enzymes such as acyltransferases, which catalyze the transfer of acyl groups to specific substrates. These interactions are crucial for the synthesis of biologically active compounds and the regulation of metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization. Additionally, it can impact cell signaling by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are essential for the compound’s role in regulating biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for its use in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects on metabolic processes and cellular function. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential toxicity to specific organs. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates. These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical and cellular effects, making it important to study these aspects in detail.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical and cellular functions. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid typically involves the reaction of 4,4-dimethylimidazolidine-2,5-dione with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazolidinone compounds. Substitution reactions can result in a variety of substituted imidazolidinone derivatives .

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
  • 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
  • 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Uniqueness

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-4(5(11)12)10-6(13)8(2,3)9-7(10)14/h4H,1-3H3,(H,9,14)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOROUYGIXEUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(NC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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